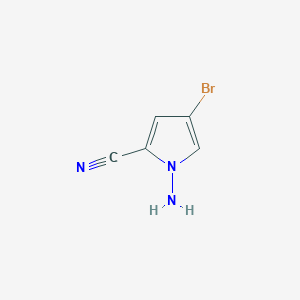

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-4-bromopyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDCGMIUSPOHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728471 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937161-86-9 | |

| Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

Introduction

This compound is a substituted aromatic heterocycle of significant interest to the scientific community. Its unique structural arrangement, featuring a pyrrole core functionalized with an amino, a bromo, and a carbonitrile group, renders it a highly versatile building block in synthetic organic chemistry.[1] This compound serves as a crucial intermediate in the development of complex heterocyclic systems, particularly for bioactive molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[2] Furthermore, its derivatives are explored in the field of materials science for the creation of functional materials with specific electronic and optical characteristics.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data on its identity, physical characteristics, analytical characterization, and safe handling. The protocols described herein are grounded in established laboratory practices, providing a framework for the reliable assessment and utilization of this compound.

Chemical Identity and Structure

This compound is commercially available as a free base and as a hydrochloride salt, each with distinct identifiers.[1] The presence of multiple functional groups dictates its chemical behavior: the N-amino group can act as a hydrogen bond donor and a nucleophile, the C4-bromo group provides a site for cross-coupling reactions (e.g., Suzuki, Stille), and the C2-carbonitrile group is an electron-withdrawing group that can be transformed into other functionalities like amides or carboxylic acids.[1]

Table 1: Chemical Identifiers

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₅H₄BrN₃[1] | C₅H₅BrClN₃[2][3] |

| Molecular Weight | 186.01 g/mol [1] | 222.47 g/mol [2] |

| CAS Number | 937161-86-9[1][4] | 937047-05-7[2][3] |

| IUPAC Name | This compound[1] | This compound hydrochloride[3] |

| SMILES | C1=C(N(C=C1Br)N)C#N[1] | C1=C(N(C=C1Br)N)C#N.Cl[1] |

| InChI Key | QSDCGMIUSPOHMC-UHFFFAOYSA-N | Not specified |

| MDL Number | MFCD23105808[1] | MFCD15142763[2] |

Core Physical Properties

The physical properties of this compound are fundamental to its handling, storage, formulation, and application in synthetic protocols. While comprehensive data is limited, known properties are summarized below, followed by standard protocols for their determination.

Table 2: Summary of Physical Properties

| Property | Value | Form | Reference |

|---|---|---|---|

| Physical State | Solid | Both | [1] |

| Appearance | Light yellow to off-white powder | Free Base | [1] |

| White powder | Hydrochloride Salt | [3] | |

| Solubility | Soluble in dichloromethane, acetonitrile, DMSO | Both | [1] |

| Storage | Ambient; Refrigerator recommended for long-term | Free Base | [1] |

| 2-8°C, Sealed | Hydrochloride Salt | [2][3] |

| Purity (Commercial) | ≥95% | Both |[1][2] |

Melting Point Determination

A precise melting point is a critical indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely crush a small amount of this compound powder. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting range.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial to ensure thermal equilibrium and obtain an accurate reading.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).

Quantitative Solubility Assessment

While qualitative solubility is known, quantitative data is often required for reaction setup and formulation.

Experimental Protocol: Gravimetric Determination of Solubility

-

Equilibration: Add an excess amount of the compound to a known volume (e.g., 10.0 mL) of the desired solvent (e.g., DMSO) in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation. A magnetic stirrer or shaker bath is ideal.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (e.g., 1.00 mL) using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Calculation: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound. Calculate the solubility in mg/mL or mol/L.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications. The following protocols outline standard analytical techniques.

Caption: Workflow for the analytical characterization of this compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure.

-

Method:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its ability to allow for the observation of exchangeable N-H protons.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Features: Signals corresponding to the two protons on the pyrrole ring and a signal for the N-NH₂ protons.

-

Expected ¹³C NMR Features: Five distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-125 ppm range.

Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Method:

-

Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Absorption Bands:

-

~3300-3400 cm⁻¹: N-H stretching (from the amino group).

-

~2220-2260 cm⁻¹: C≡N stretching (a sharp, strong band characteristic of the nitrile).

-

~1500-1600 cm⁻¹: C=C stretching within the aromatic pyrrole ring.

-

~500-600 cm⁻¹: C-Br stretching.

-

Protocol 3.3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Method:

-

Prepare a dilute solution of the sample in an appropriate solvent like acetonitrile.

-

Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

-

Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 186.01 (for C₅H₅BrN₃⁺). A crucial confirmation is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Protocol 3.4: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine purity.

-

Method:

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container.[2] For long-term stability, refrigeration at 2-8°C is recommended.[2][3]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[5] Avoid breathing dust and direct contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H320 | Causes eye irritation | GHS07 (Exclamation Mark) | Warning |

Conclusion

This compound is a valuable chemical intermediate with well-defined structural characteristics. This guide has detailed its key physical properties and provided robust, validated protocols for their experimental determination and confirmation. By understanding its solubility, stability, and spectroscopic profile, and by adhering to the outlined safety and handling procedures, researchers can confidently and effectively utilize this compound in the synthesis of novel molecules for a wide range of scientific applications.

References

-

ENAO Chemical Co., Ltd. (n.d.). This compound hydrochloride CAS NO.937047-05-7. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

- 1. This compound (937161-86-9) for sale [vulcanchem.com]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. This compound hydrochloride, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. 937161-86-9|this compound|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile . The strategic placement of an amino group, a bromine atom, and a carbonitrile moiety on the pyrrole ring creates a highly versatile building block with multiple reactive handles. This allows for the facile construction of complex heterocyclic systems, making it a molecule of significant interest for researchers in drug discovery and materials science.[3][4] This document serves as a comprehensive technical resource, providing insights into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Molecular Characterization and Physicochemical Properties

This compound is an aromatic heterocyclic compound.[3] It is commercially available as a free base and as a hydrochloride salt, with the latter often being preferred for its improved stability and handling properties.[3][5]

Chemical Identity

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₅H₄BrN₃ | C₅H₅BrClN₃ |

| Molecular Weight | 186.01 g/mol | 222.47 g/mol |

| CAS Number | 937161-86-9 | 937047-05-7 |

| IUPAC Name | This compound | This compound hydrochloride |

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt.[3][5]

Structural Elucidation

The core of the molecule is a five-membered pyrrole ring. The key functional groups are positioned as follows:

-

An amino group at the N1 position.

-

A bromine atom at the C4 position.

-

A carbonitrile (cyano) group at the C2 position.

This specific arrangement of functional groups is crucial to its synthetic utility, as will be discussed in later sections.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Form |

| Physical State | Solid | Both forms |

| Appearance | Light yellow to off-white powder | Both forms |

| Purity (Commercial) | ≥95% | Both forms |

| Storage Temperature | 2-8°C, Sealed | Hydrochloride Salt |

| Solubility | Soluble in Dichloromethane, Acetonitrile, DMSO | Both forms |

Table 2: Physical Properties of this compound.[3][5][6]

The hydrochloride salt is typically stored at refrigerated temperatures to ensure long-term stability.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic core.[1][7] These methods often involve the condensation of 1,4-dicarbonyl compounds with amines (Paal-Knorr synthesis), the reaction of α-amino ketones with activated methylene compounds (Knorr synthesis), or multicomponent reactions.[1][7]

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a plausible synthetic strategy involving the construction of the pyrrole ring from acyclic precursors followed by or preceded by functional group manipulations.

Conceptual Synthetic Workflow

A potential synthetic approach could involve a multi-step process. One possible disconnection, based on common pyrrole syntheses, is illustrated below. This is a conceptual workflow and would require experimental validation.

Figure 2: Conceptual synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Choice of Precursors: The selection of an α-halo ketone and a β-aminonitrile derivative is based on established methods for constructing substituted pyrroles. The amino and cyano functionalities are incorporated early in the synthesis.

-

Cyclization Strategy: A Hantzsch-type pyrrole synthesis is a plausible approach, involving the reaction of an α-haloketone with a β-enamino ester or nitrile.[8]

-

Bromination: The bromine atom can be introduced via electrophilic bromination of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. The directing effects of the existing substituents would need to be considered to ensure regioselectivity at the C4 position.

Purification

Post-synthesis, purification is critical to remove impurities and by-products. Standard laboratory techniques are typically employed:

-

Recrystallization: Effective for obtaining highly pure crystalline material. The choice of solvent system is crucial.

-

Column Chromatography: Utilizes silica gel with an optimized mobile phase to separate the desired compound from impurities based on polarity.

-

Preparative HPLC: Can be used for achieving very high purity, especially for smaller scale syntheses.[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, each offering a handle for further chemical modifications.

Figure 3: Reactivity of the functional groups of this compound.

Reactions at the N-Amino Group

The N-amino group is nucleophilic and can participate in condensation reactions. A particularly important transformation is its reaction with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems, most notably pyrrolopyrimidines .[9][10] This reaction is a cornerstone for the synthesis of many kinase inhibitors.

Reactions at the C-Bromo Group

The bromine atom at the C4 position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

These reactions allow for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

Reactions of the Cyano Group

The carbonitrile group can be transformed into other important functional groups, such as:

-

Carboxylic acid: via hydrolysis.

-

Amine: via reduction.

-

Amide: via partial hydrolysis.

These transformations further expand the synthetic utility of this building block.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in both medicinal chemistry and materials science.[3][4]

Medicinal Chemistry: A Gateway to Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrrolopyrimidine derivatives, which are a well-known class of kinase inhibitors .[9][10][11] Protein kinases are a major class of drug targets, particularly in oncology, and the development of selective inhibitors is a key focus of modern drug discovery.[12][13][14][15]

The general strategy involves the condensation of the N-amino group of this compound with a 1,3-dicarbonyl compound to form the pyrrolopyrimidine core. The bromine atom can then be functionalized using cross-coupling reactions to introduce substituents that interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Figure 4: General workflow for the synthesis of kinase inhibitors.

Materials Science

The pyrrole ring is a key component in conducting polymers and organic electronic materials. The functional groups on this compound allow for its incorporation into larger conjugated systems and polymers.[3] The bromine atom, in particular, serves as a site for polymerization or for linking to other molecular components. Potential applications in materials science include:

-

Organic light-emitting diodes (OLEDs)

-

Organic photovoltaics (OPVs)

-

Sensors [3]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two protons on the pyrrole ring and the protons of the amino group. The chemical shifts and coupling constants would be influenced by the electronic effects of the bromo and cyano substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the pyrrole ring and the cyano group. The chemical shifts would be characteristic of a substituted aromatic pyrrole.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the amino group.

-

C≡N stretching of the cyano group.

-

C=C and C-N stretching of the pyrrole ring.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, information from related compounds suggests the following:

Hazard Identification

Based on the functional groups present, the compound may be:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

A skin and eye irritant.

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[16][19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][19]

-

Wash hands thoroughly after handling.[16]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]

Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its ability to serve as a precursor to complex heterocyclic systems, particularly kinase inhibitors, makes it a valuable tool for medicinal chemists. The multiple reactive sites on the molecule allow for the systematic exploration of chemical space and the optimization of molecular properties.

Future research in this area will likely focus on the development of novel synthetic routes to this and related compounds, as well as its application in the synthesis of new therapeutic agents and functional materials. As our understanding of the biological roles of kinases continues to grow, the demand for versatile building blocks like this compound is expected to increase, further solidifying the importance of the pyrrole scaffold in modern chemical science.

References

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. 2017. Available from: [Link]

-

This compound hydrochloride CAS NO.937047-05-7. ENAO Chemical Co., Limited. Available from: [Link]

-

This compound hydrochloride. MySkinRecipes. Available from: [Link]

- US7399870B2 - Synthesis of pyrrole-2-carbonitriles. Google Patents.

-

Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. 2016. Available from: [Link]

-

This compound hydrochloride. MySkinRecipes. Available from: [Link]

-

This compound hydrochloride CAS NO.937047-05-7. ENAO Chemical Co., Limited. Available from: [Link]

- EP0583561B1 - Process for the preparation of 1-unsubstituted 3-aminopyrroles. Google Patents.

-

Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed. 2023. Available from: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available from: [Link]

-

Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. 2020. Available from: [Link]

-

N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. Available from: [Link]

-

Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC - PubMed Central. 2022. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 2023. Available from: [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. 2010. Available from: [Link]

-

PYRROLE. Ataman Kimya. Available from: [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. 2023. Available from: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. 2016. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. 2021. Available from: [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. 2023. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Examples of small-molecule kinase inhibitors in clinical development. ResearchGate. Available from: [Link]

-

A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. 2008. Available from: [Link]

-

Evolution of Small Molecule Kinase Drugs. PMC - PubMed Central - NIH. 2017. Available from: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. US12410127B1 - Green synthesis method for forming substituted pyrroles - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. This compound (937161-86-9) for sale [vulcanchem.com]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. This compound | 937161-86-9 [sigmaaldrich.com]

- 6. This compound hydrochloride, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. US5414082A - Method for producing 1-unsubstituted 3-aminopyrroles - Google Patents [patents.google.com]

- 9. US4681893A - Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis - Google Patents [patents.google.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: An In-depth Technical Guide for Chemical Researchers

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic importance of this molecule lies in its unique substitution pattern, which includes a reactive bromine atom for cross-coupling reactions, a nitrile group that can be further elaborated, and an N-amino group that can modulate biological activity and participate in further chemical transformations.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Pyrroles in Modern Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific functionalization of the pyrrole ring is crucial for tuning the pharmacological profile of these molecules. This compound serves as a versatile intermediate for the construction of more complex heterocyclic systems, making it a valuable tool in the synthesis of novel therapeutic agents.[2] Its structure allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.

Strategic Approach to Synthesis: A Two-Step Pathway

A direct, one-pot synthesis of this compound is not well-documented in the current literature. Therefore, a robust and efficient two-step synthetic route is proposed, starting from the commercially available 1H-pyrrole-2-carbonitrile. This strategy involves:

-

Regioselective Bromination: The introduction of a bromine atom at the C4 position of the pyrrole ring.

-

N-Amination: The subsequent amination of the pyrrole nitrogen to introduce the N-amino functionality.

This approach allows for clear control over the substitution pattern and provides a reliable method for obtaining the target compound in good yield and purity.

References

Spectroscopic Elucidation of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Enigmatic Pyrrole Core in Modern Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a highly functionalized pyrrole derivative with significant potential as a building block in the synthesis of complex bioactive molecules. The strategic placement of an amino group at the 1-position, a bromine atom at the 4-position, and a nitrile group at the 2-position offers multiple avenues for further chemical modification, making it a valuable intermediate for constructing diverse chemical libraries.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and data from analogous structures to present a robust, predicted spectroscopic profile of the molecule. This approach not only offers valuable insights for the identification and characterization of this compound but also serves as a practical framework for interpreting the spectra of similarly complex heterocyclic systems.

Predicted Spectroscopic Data and Expert Interpretation

A comprehensive understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural verification. This section details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the two pyrrole ring protons and the amino protons. The chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing cyano group at C2 will deshield the adjacent proton at C3, while the bromine at C4 will also exert a deshielding effect. The amino group at N1 is an electron-donating group, which would typically shield the ring protons, but its effect is modulated by the other substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.5 - 7.7 | d | 1H | H-5 | Deshielded by the adjacent N-amino group and the bromine at C4. Expected to be a doublet due to coupling with H-3. |

| ~6.9 - 7.1 | d | 1H | H-3 | Deshielded by the adjacent cyano group at C2. Expected to be a doublet due to coupling with H-5. |

| ~5.5 - 6.0 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening of the nitrogen and possible exchange with residual water. Chemical shift can be variable. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyrrole ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~130 - 135 | C-5 | Attached to nitrogen and adjacent to the bromine-bearing carbon. |

| ~120 - 125 | C-3 | Adjacent to the cyano- and amino-substituted carbons. |

| ~115 - 120 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~100 - 105 | C-2 | Directly attached to the electron-withdrawing cyano group. |

| ~90 - 95 | C-4 | Directly attached to the electronegative bromine atom. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the amino, cyano, and pyrrole ring vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~3400 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Characteristic for a primary amine. |

| ~2230 - 2220 | Strong, Sharp | C≡N stretching | Characteristic for a conjugated nitrile group.[1] |

| ~1600 - 1550 | Medium | C=C stretching (pyrrole ring) | Typical for aromatic and heteroaromatic rings. |

| ~1450 - 1400 | Medium | N-H bending | Characteristic for a primary amine. |

| ~750 - 700 | Strong | C-Br stretching | Characteristic for a bromoalkane. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

m/z (⁷⁹Br) ≈ 185

-

m/z (⁸¹Br) ≈ 187

-

-

Major Fragmentation Pathways: The fragmentation is likely to proceed through the loss of small, stable molecules or radicals.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Rationale for Prediction |

| 158/160 | [M - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group. |

| 106 | [M - Br]⁺ | Loss of the bromine radical. |

| 79 | [Br]⁺ | Bromine cation. |

Visualizing Molecular Structure and Fragmentation

The following diagrams, generated using Graphviz, illustrate the molecular structure and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: Predicted ESI-MS fragmentation pathway.

Proposed Synthesis Route: A Modern Approach

While various methods exist for the synthesis of substituted pyrroles, a plausible and efficient route to this compound could involve a multi-step sequence starting from a readily available precursor. A potential strategy is outlined below, which leverages modern synthetic methodologies.

Caption: Proposed synthetic workflow for the target compound.

This synthetic approach offers a logical progression to the target molecule, although optimization of reaction conditions would be necessary. The choice of reagents and reaction conditions at each step would be critical to achieving a good overall yield.

Experimental Protocols: Best Practices for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following general protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans, as ¹³C has a low natural abundance.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

-

Conclusion and Future Outlook

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Paal-Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

Introduction

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative that holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique chemical architecture, featuring an amino group, a bromine atom, and a carbonitrile moiety on a pyrrole scaffold, makes it a versatile building block for the synthesis of novel bioactive molecules.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise the safety and efficacy of a potential drug candidate.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It offers detailed, field-proven methodologies and explains the scientific rationale behind the experimental choices, empowering researchers to generate reliable and reproducible data. This guide also provides a template for documenting the findings in a structured manner. The compound is available as a free base and a hydrochloride salt, and the methodologies described herein are applicable to both forms.[1]

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Form |

| Molecular Formula | C₅H₄BrN₃ | Free Base |

| C₅H₅BrClN₃ | Hydrochloride Salt | |

| Molecular Weight | 186.01 g/mol | Free Base |

| 222.47 g/mol | Hydrochloride Salt | |

| Appearance | Light yellow to off-white solid | Both forms[1][3] |

| CAS Number | 937161-86-9 | Free Base[1] |

| 937047-05-7 | Hydrochloride Salt[1] | |

| Storage | Store at 2-8°C, sealed | Hydrochloride Salt[2][3] |

| Refrigerator | Free Base[4] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines a systematic approach to quantitatively determine the solubility of this compound in various relevant media.

Rationale for Solvent Selection

A comprehensive solubility profile should be established in a range of solvents that are pertinent to drug development. This includes aqueous buffers at physiologically relevant pH values (to simulate the gastrointestinal tract), and common organic solvents used in formulation and analytical method development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][5][6]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline pH 7.4, acetonitrile, methanol, ethanol, dichloromethane, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Visually inspect for the presence of undissolved solid to confirm saturation.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Presentation:

The solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| 0.1 N HCl (pH ~1.2) | 37 | |||

| Phosphate Buffer (pH 7.4) | 37 | |||

| Acetonitrile | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Dichloromethane | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Note: Qualitative data indicates solubility in dichloromethane, acetonitrile, and DMSO.[1]

Diagram: Workflow for Shake-Flask Solubility Determination

Sources

Harnessing the Versatility of Brominated Pyrroles: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials.[1][2][3][4] The introduction of a bromine atom onto this electron-rich heterocycle transforms it into a versatile synthetic intermediate, unlocking a vast chemical space for functionalization through modern cross-coupling chemistry. This guide provides an in-depth exploration of the reactivity of brominated pyrrole derivatives, grounded in mechanistic principles and field-proven methodologies. We will dissect the causal factors governing the regioselective synthesis of these key intermediates and detail their subsequent transformations via palladium- and copper-catalyzed cross-coupling reactions. By integrating detailed protocols, mechanistic diagrams, and comparative data, this document serves as a comprehensive resource for researchers aiming to leverage the synthetic power of brominated pyrroles in drug discovery and materials innovation.

The Pyrrole Scaffold: An Electron-Rich Foundation

The five-membered 1H-pyrrole ring is an aromatic, electron-rich heterocycle.[1][5] The nitrogen lone pair participates in the 6π-electron aromatic system, leading to a high electron density across the ring. This inherent reactivity makes pyrrole highly susceptible to electrophilic aromatic substitution, which preferentially occurs at the C2 (α) position due to superior resonance stabilization of the resulting carbocation intermediate (the arenium ion).[5] However, this high reactivity presents a significant challenge: controlling reactions to achieve selective mono-substitution without polymerization or the formation of poly-halogenated byproducts.[5] Mastering the controlled bromination of pyrrole is therefore the critical first step in its journey as a synthetic building block.

Strategic Synthesis: Mastering the Regioselective Bromination of Pyrroles

The direct bromination of an unsubstituted pyrrole often leads to a mixture of di-, tri-, and even tetra-brominated products.[5] Achieving selective monobromination requires careful control over the choice of brominating agent, reaction conditions, and the electronic nature of substituents already present on the pyrrole ring.

The Chemist's Toolkit: Brominating Agents and Their Properties

The choice of reagent is paramount in controlling the outcome of the bromination.

-

Molecular Bromine (Br₂): Highly reactive and aggressive, Br₂ often results in over-bromination and is difficult to control for selective synthesis.[5][6]

-

N-Bromosuccinimide (NBS): As a milder source of electrophilic bromine, NBS is the most common and effective reagent for achieving regioselective monobromination of pyrroles, particularly when used at low temperatures.[5][7]

-

Tetrabutylammonium Tribromide (TBABr₃): This stable, crystalline solid serves as a mild brominating agent. It has proven particularly effective in directing bromination to the C5 position in certain substituted pyrroles, offering a complementary regioselectivity to NBS.[8][9]

-

Dimethyl Sulfoxide (DMSO)/Hydrobromic Acid (HBr): This system provides a mild and highly selective method for brominating various pyrrole derivatives, often yielding high quantities of the desired monobrominated product.[5]

The Logic of Regiocontrol: Substituent-Directed Bromination

The position of bromination on a substituted pyrrole is dictated by the electronic properties of the substituent, a classic principle of electrophilic aromatic substitution.

-

Electron-Withdrawing Groups (EWGs): When an EWG (e.g., trichloroacetyl, ester) is present at the C2 position, it deactivates the pyrrole ring towards electrophilic attack. This deactivation is felt most strongly at the adjacent C5 position, thereby directing the incoming electrophile (bromine) to the C4 position .[8][9][10]

-

A Noteworthy Exception (C2-Carboxamides): While typically considered an EWG, a C2-carboxamide can direct bromination to the C5 position , particularly when using TBABr₃ as the brominating agent.[8][9] This substrate-controlled selectivity is a powerful tool for accessing C5-bromo pyrroles that are otherwise difficult to synthesize. Quantum chemical calculations suggest that the transition state leading to C5 bromination is more stabilized for carboxamides compared to esters or ketones.[9]

The following table summarizes the regiochemical outcomes for the bromination of C2-substituted pyrroles.

| C2-Substituent | Brominating Agent | Predominant Product | Reference |

| Trichloroacetyl (ketone) | NBS, Br₂, DBDMH | 4-Bromo | [8] |

| Methyl ester | NBS, Br₂, DBDMH | 4-Bromo | [8] |

| N-Methyl carboxamide | NBS in THF | ~1:1 mixture of 4- & 5-Bromo | [8] |

| N-Methyl carboxamide | TBABr₃ in CH₂Cl₂ | 5-Bromo (>10:1 selectivity) | [8][9] |

| N-Phenyl carboxamide | TBABr₃ in CH₂Cl₂ | 5-Bromo (9:1 selectivity) | [8] |

Experimental Protocol: Regioselective C4-Bromination of 2-Acyl Pyrrole

This protocol describes a typical procedure for the selective bromination of a pyrrole bearing an electron-withdrawing group at the C2 position using NBS.

Objective: To synthesize Methyl 4-bromo-1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice / Acetone bath

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL).[5]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to prevent over-bromination and side reactions.[5]

-

Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over approximately 20 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. Following this, allow the flask to warm slowly to room temperature and continue stirring for an additional 2-4 hours.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the target compound.[5]

The Bromine Handle: Gateway to Molecular Complexity via Cross-Coupling

The true synthetic power of brominated pyrroles lies in their ability to participate in a wide array of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile "handle" for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[11][12]

The Catalytic Cycle: The reaction proceeds through a well-established cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyrrole, forming a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[13]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#EA4335"]; oa_intermediate [label="Pyrrole-Pd(II)L₂(Br)\n(Oxidative Adduct)"]; tm_intermediate [label="Pyrrole-Pd(II)L₂(Ar)"]; product [label="Aryl-Pyrrole\n(Product)"];

// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=none, fontcolor="#4285F4"]; tm_label [label="Transmetalation", shape=none, fontcolor="#34A853"]; re_label [label="Reductive\nElimination", shape=none, fontcolor="#FBBC05"];

// Edges pd0 -> oa_intermediate [label=" + Pyrrole-Br"]; oa_intermediate -> tm_intermediate [label=" + ArB(OH)₂\n+ Base"]; tm_intermediate -> product [label=""]; product -> pd0 [style=invis]; // Helper for positioning

// Position labels using invisible edges edge [style=dashed, arrowhead=none]; pd0 -> oa_label -> oa_intermediate; oa_intermediate -> tm_label -> tm_intermediate; tm_intermediate -> re_label -> pd0 [label=""];

Causality Behind Key Experimental Choices:

-

The N-Protection Imperative: Suzuki-Miyaura couplings with N-H pyrroles are notoriously problematic.[14] The acidic N-H proton can interfere with the basic conditions and the organometallic intermediates, leading to significant debromination as a side reaction.[15] Therefore, protecting the pyrrole nitrogen (e.g., with Boc, SEM, or tosyl groups) is a critical experimental choice to ensure high yields and prevent unwanted side reactions.[14][15]

-

Catalyst and Ligand Selection: While many palladium catalysts are effective, systems like Pd(dppf)Cl₂ are often favored for their robustness and efficiency in coupling heteroaromatic substrates.[16][17] The choice of ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Other Foundational Cross-Coupling Reactions

Beyond the Suzuki reaction, brominated pyrroles are competent substrates for a host of other valuable transformations.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Key Application | Reference |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) | C-C | Synthesis of complex natural products | [18] |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) | C-C (sp²-sp) | Building blocks for conjugated materials | [19][20][21][22] |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) | C-N | Synthesis of N-aryl heterocycles | [18][23] |

| Ullmann Condensation | Amine or Alcohol | Cu(I) | C-N, C-O | Alternative to Pd-catalyzed amination/etherification | [23][24][25] |

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole

Objective: To synthesize a 4-aryl-2-carboxypyrrole derivative.

Materials:

-

N-Protected 4-bromo-1H-pyrrole-2-carboxylate (e.g., N-Boc derivative)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Dimethoxyethane (DME), Dioxane, or Toluene/Water mixture)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add the N-protected bromopyrrole (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., DME, 10 mL).

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.[16]

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired aryl-pyrrole product.

Applications: From Life-Saving Drugs to Advanced Materials

The ability to strategically functionalize the pyrrole ring via brominated intermediates is not merely an academic exercise; it is a cornerstone of modern molecular design.

-

Drug Development and Natural Product Synthesis: The pyrrole motif is present in a vast number of biologically active molecules and FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin.[1][26] Many marine natural products, such as the longamides and agelastatins, feature a bromopyrrole core.[1][8] The synthetic routes to these complex molecules and their analogs rely heavily on the cross-coupling strategies outlined in this guide.[27]

-

Materials Science and Organic Electronics: As an electron-rich aromatic unit, pyrrole is an ideal building block for organic semiconducting materials.[28][29] Palladium-catalyzed reactions, particularly Suzuki and Sonogashira couplings, are employed to polymerize brominated pyrrole monomers into conjugated polymers.[30] These materials are actively researched for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), paving the way for next-generation flexible electronics.[28][29][31]

Conclusion and Future Outlook

Brominated pyrroles are indispensable intermediates in modern organic synthesis. Their true value is realized through a two-stage process: first, a carefully controlled, regioselective bromination, followed by a strategic cross-coupling reaction to build molecular complexity. An understanding of the underlying principles—the electronic direction of substituents in bromination and the mechanistic nuances of palladium catalysis—is essential for any scientist working in drug discovery or materials science. Future advancements will likely focus on developing even more selective and sustainable catalytic systems, including copper-catalyzed and C-H activation methodologies, to further streamline the synthesis of these high-value, functionalized heterocyclic compounds.

References

- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.

- Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. (n.d.). Royal Society of Chemistry.

- Singh, N., et al. (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Royal Society of Chemistry.

- (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). ACS Publications.

- (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020).

- (n.d.). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. ResearchGate.

- (n.d.). Overcoming over-bromination in pyrrole synthesis. Benchchem.

- (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.

- (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. PMC - NIH.

- (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed.

- (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.

- (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.

- (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed.

- (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube.

- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate.

- Zhu, D., et al. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal.

- (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.

- (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Publications.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- (n.d.). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ResearchGate.

- (n.d.). Diversifying peripheral aromatic units of pyrrolo[3,2-b]pyrrole-containing conjugated polymers and the resulting optoelectronic properties. Journal of Materials Chemistry C (RSC Publishing).

- (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate.

- Ghosez, L., et al. (2001). Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues. Canadian Journal of Chemistry.

- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- (n.d.). Commercially available pyrrole based drugs. ResearchGate.

- (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. uu .diva.

- (n.d.). Sonogashira coupling. Wikipedia.

- (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.

- (n.d.). Ullmann reaction. Wikipedia.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 20. scirp.org [scirp.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Diversifying peripheral aromatic units of pyrrolo[3,2-b]pyrrole-containing conjugated polymers and the resulting optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 31. uu.diva-portal.org [uu.diva-portal.org]

A Theoretical and Experimental Deep Dive into 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile: A Key Heterocyclic Scaffold

Abstract

This technical guide provides a comprehensive theoretical and experimental overview of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile, a pivotal heterocyclic intermediate in the landscape of modern medicinal and materials science. While direct, extensive research on this specific molecule is nascent, this document synthesizes available data with in-depth analysis of structurally analogous compounds to present a robust profile. We will explore its synthesis, structural and spectroscopic characteristics, and delve into its electronic properties through quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile pyrrole derivative.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of biologically active molecules and functional materials.[1] Its presence in natural products like heme and chlorophyll underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is a privileged structure, featuring in a plethora of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5][6] The unique electronic properties and reactivity of the pyrrole ring make it a versatile building block for the synthesis of complex molecular architectures.[7]

This compound emerges as a particularly interesting derivative. The strategic placement of an amino group at the 1-position, a bromine atom at the 4-position, and a carbonitrile at the 2-position creates a multifunctional platform for a variety of chemical transformations.[8] The amino group can act as a key pharmacophore or a handle for further derivatization, the bromine atom is an excellent leaving group for cross-coupling reactions, and the nitrile group can be transformed into other functional moieties.[8] These features position this compound as a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[9][10] This guide aims to provide a detailed theoretical framework for understanding and predicting the behavior of this promising molecule.

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for preparing substituted pyrroles. A plausible synthetic approach would involve the cyclization of a suitably functionalized precursor, followed by bromination and amination steps. The synthesis of the analogous 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile has been reported, offering a template for potential synthetic strategies.[9][11]

A generalized, multi-step synthetic protocol for a substituted aminopyrrole carbonitrile is outlined below. This protocol is based on common synthetic transformations in pyrrole chemistry and serves as a foundational methodology that could be adapted for the target molecule.

Representative Synthetic Protocol: Multi-component Synthesis of a Substituted 2-Amino-3-cyano Pyrrole

This protocol is adapted from methodologies for synthesizing functionalized 2-amino-3-cyano pyrroles.[12]

Step 1: Formation of the Pyrrole Ring

-

To a solution of a terminal alkyne (1.0 eq) in a suitable solvent such as THF, add a copper(I) catalyst (e.g., CuI, 0.1 eq).

-

Add a sulfonyl azide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours until the azide is consumed (monitored by TLC).

-

Add a phenacylmalononitrile derivative (1.0 eq) and a base (e.g., DBU, 1.2 eq).

-

Heat the reaction mixture at reflux for 6-12 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Bromination

-

Dissolve the synthesized pyrrole (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with a saturated aqueous solution of Na2S2O3 and then with brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

The crude brominated pyrrole can be purified by recrystallization or column chromatography.

Step 3: N-Amination

-

To a solution of the brominated pyrrole (1.0 eq) in a suitable solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

-

After stirring for 30 minutes, add an aminating agent like O-(diphenylphosphinyl)hydroxylamine (1.1 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the final product, this compound, by column chromatography.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[13][14][15][16]

2.2.1. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18][19]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two pyrrole ring protons and the protons of the amino group. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nitrile group and the bromine atom. The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyrrole ring and the nitrile group.[20] The chemical shifts will be characteristic of the electronic environment of each carbon atom.

| Predicted NMR Data for this compound |

| ¹H NMR (Predicted, in CDCl₃) |

| Proton Assignment |

| H-3 |

| H-5 |

| NH₂ |

| ¹³C NMR (Predicted, in CDCl₃) |

| Carbon Assignment |

| C-2 |

| C-3 |

| C-4 |

| C-5 |

| CN |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[21][22][23] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Predicted FTIR Data for this compound |

| Vibrational Mode |

| N-H stretching (amino group) |

| C≡N stretching (nitrile group) |

| C=C stretching (pyrrole ring) |

| C-N stretching |

| C-Br stretching |

Structural Analysis: Insights from X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[24][25][26] While a crystal structure for this compound has not been reported, analysis of related structures provides valuable insights into the expected molecular geometry.[17][18][24][27]

The pyrrole ring is expected to be largely planar, a characteristic feature of aromatic systems. The bond lengths and angles will be influenced by the nature and position of the substituents. The C-Br bond length will be consistent with that of other brominated aromatic compounds. The amino group attached to the pyrrole nitrogen may exhibit some degree of pyramidalization.

The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the amino group and the nitrile nitrogen, as well as halogen bonding involving the bromine atom.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Theoretical and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[28][29] These computational methods can provide valuable insights that complement experimental data.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.[30] A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amino group, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyrrole ring. The presence of the bromine atom will also influence the energies and distributions of these orbitals.

| Predicted Quantum Chemical Parameters |

| Parameter |

| HOMO Energy |

| LUMO Energy |

| HOMO-LUMO Gap |

Molecular Electrostatic Potential (MEP)